REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[OH:22].[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[s:6][cH:7][c:8]([CH2:10][CH2:11][CH2:12][OH:13])[n:9]1.[CH:24]([Cl:25])([Cl:26])[Cl:27].[Na+:23].[OH2:18].[S:14]([Cl:15])([Cl:16])=[O:17]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[s:6][cH:7][c:8]([CH2:10][CH2:11][CH2:12][Cl:16])[n:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CC(=O)Nc1nc(CCCO)cs1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1nc(CCCO)cs1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1nc(CCCCl)cs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |